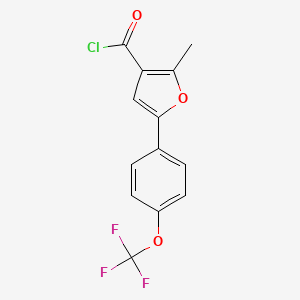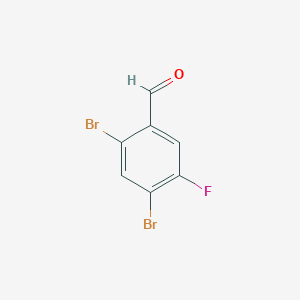
2,4-ジブロモ-5-フルオロベンズアルデヒド
概要
説明
2,4-Dibromo-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It is used as a precursor for the synthesis of other compounds .
Synthesis Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be synthesized from 2-bromo-5-fluorotoluene with N-bromosuccinimide . The synthesis process involves a reaction that forms a monoclinic crystal system and space group P 2 1 / c .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluorobenzaldehyde consists of seven carbon atoms, three hydrogen atoms, two bromine atoms, one fluorine atom, and one oxygen atom . The InChI code for this compound is 1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H .Chemical Reactions Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromo-5-fluorobenzaldehyde is 281.90 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass is 281.85142 g/mol, and its monoisotopic mass is 279.85347 g/mol . The topological polar surface area is 17.1 Ų .科学的研究の応用
医薬品合成
2,4-ジブロモ-5-フルオロベンズアルデヒドは、様々な医薬品化合物の合成における中間体として利用されます。 ブロモとフルオロの両方の置換基の存在による反応性により、治療目的で設計された複雑な分子の構築において貴重な前駆体となっています .
農薬開発
農薬化学において、この化合物は農薬の合成におけるビルディングブロックとして役立ちます。 臭素原子は、作物を害虫や病気から守る化合物を生成するために、さらなる反応に使用することができます .
材料科学
この化合物の材料科学における有用性は、反応性のあるアルデヒド基のためにモノマーまたは架橋剤として作用する可能性から来ています。 これにより、特定の所望の特性を持つ新しい高分子材料の開発につながります .
治療薬
2,4-ジブロモ-5-フルオロベンズアルデヒドは、新しい治療薬の開発に関与している可能性があります。 その構造的特徴は、生物学的標的に相互作用できる分子に組み込むことを可能にし、潜在的に新しい治療法につながります .
細胞経路研究
研究者は、この化合物を用いて細胞経路を研究することができます。 それを生体分子に組み込むことで、科学者はその経路を追跡し、細胞プロセスにおける相互作用を理解することができます .
分析化学
分析化学では、2,4-ジブロモ-5-フルオロベンズアルデヒドは、様々な化学分析において標準物質または試薬として使用することができます。 その独特のスペクトル特性により、物質を識別または定量するために、分光法やクロマトグラフィーで使用するのに適しています .
有機合成
この化合物は、有機合成における汎用性の高い試薬です。 それは、有機分子にブロモ基とフルオロ基を導入するために使用することができます。これらは、しばしば複雑な有機化合物の合成における重要なステップです .
化学工業における用途
広範な化学工業において、2,4-ジブロモ-5-フルオロベンズアルデヒドは、染料、香料、その他のファインケミカルの製造における中間体として用途が見出されています。 その反応性は、様々な変換を可能にし、様々な製造プロセスに貢献しています .
Safety and Hazards
2,4-Dibromo-5-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept tightly closed .
将来の方向性
作用機序
Target of Action
It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions at the benzylic position . The presence of halogens (bromine and fluorine) on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
生化学分析
Biochemical Properties
2,4-Dibromo-5-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to changes in the enzyme’s structure and function .
Cellular Effects
The effects of 2,4-Dibromo-5-fluorobenzaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-fluorobenzaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation. This binding often involves covalent interactions, resulting in changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative changes in cell behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, are often observed at high doses .
Metabolic Pathways
2,4-Dibromo-5-fluorobenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-5-fluorobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-fluorobenzaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, determining its overall impact on cellular processes .
特性
IUPAC Name |
2,4-dibromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBRHFPIHRXVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride](/img/structure/B1413176.png)
![{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1413177.png)
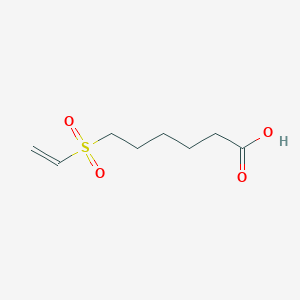
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide](/img/structure/B1413181.png)
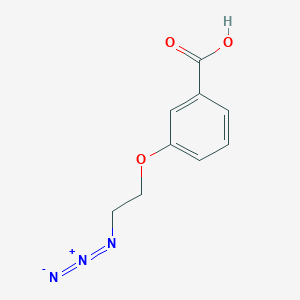

![tert-Butyl ((2,3-dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B1413188.png)
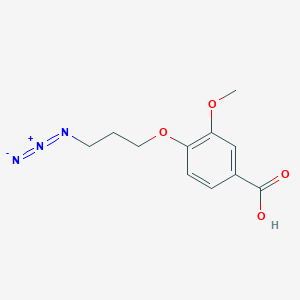
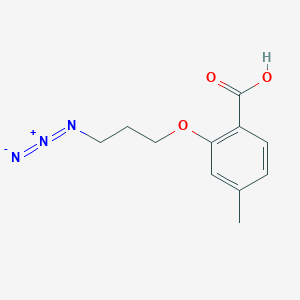
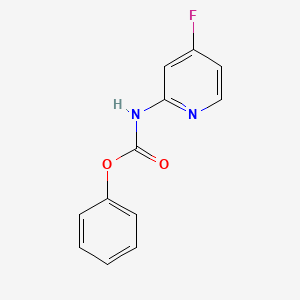
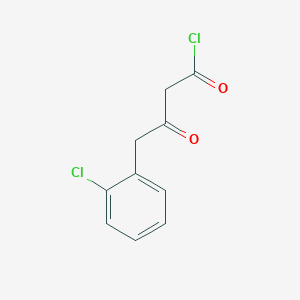

![2-Bromomethyl-6-methoxy-benzo[b]thiophene](/img/structure/B1413196.png)
